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Introduction
CC-401 hydrochloride is a potent, second-generation, ATP-competitive inhibitor of c-Jun N-

terminal kinase (JNK).[1][2][3] As a member of the anthrapyrazolone class of inhibitors, it

demonstrates high affinity and selectivity for all three JNK isoforms.[3][4] The JNK signaling

pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade,

playing a pivotal role in cellular responses to stress, inflammation, apoptosis, and proliferation.

[5][6][7] The specific inhibitory action of CC-401 on this pathway makes it a valuable tool for

preclinical research in oncology, inflammatory diseases, and neurodegenerative disorders. This

document provides a comprehensive technical overview of CC-401, including its mechanism of

action, quantitative data, and detailed experimental protocols.

Chemical and Physical Properties
CC-401 is characterized by its specific chemical structure and physical properties that dictate

its handling and use in experimental settings.
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Property Value Reference

IUPAC Name

3-[3-(2-piperidin-1-

ylethoxy)phenyl]-5-(1H-1,2,4-

triazol-5-yl)-1H-indazole

[1]

Molecular Formula C₂₂H₂₄N₆O·2HCl

Molecular Weight 461.39 g/mol

CAS Number

2250025-96-6

(dihydrochloride); 395104-30-0

(base)

[1]

Purity ≥98%

Solubility
Soluble to 100 mM in Water

and DMSO

Storage Store at -20°C

JNK Signaling and Mechanism of Inhibition
The JNK Signaling Pathway
The JNK pathway is a conserved three-tiered kinase cascade activated by various stimuli,

including inflammatory cytokines and environmental stress.[5][7][8] The cascade consists of a

MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the JNK MAP kinase.

Upon activation, MKK4 and MKK7, the primary MAP2Ks in this pathway, dually phosphorylate

JNK on threonine and tyrosine residues within its activation loop.[7][9][10] Activated JNK then

phosphorylates a host of cytoplasmic and nuclear substrates, most notably the transcription

factor c-Jun, leading to the regulation of gene expression involved in apoptosis, inflammation,

and cell survival.[8][9]
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Caption: Overview of the JNK Signaling Pathway.

Mechanism of Action of CC-401
CC-401 functions as an ATP-competitive inhibitor.[1][2] It specifically binds to the ATP-binding

pocket of active, phosphorylated JNK, thereby preventing the kinase from binding its natural

substrate, ATP.[3] This action blocks the downstream phosphorylation of JNK substrates, such

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b2653734?utm_src=pdf-body-img
https://pubchem.ncbi.nlm.nih.gov/compound/10430360
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/jnk-inhibitor-cc-401
http://www.invivochem.com/cc-401-hcl.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2653734?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


as c-Jun, without affecting the upstream activation (phosphorylation) of JNK itself by

MKK4/MKK7.[3][4] This leads to a reduction in the transcriptional activity of c-Jun and

subsequent modulation of cellular processes like proliferation and apoptosis.[1][2]
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Caption: ATP-competitive inhibition of JNK by CC-401.

Quantitative Inhibitory Data
CC-401 exhibits high potency against all three JNK isoforms and significant selectivity over

other related kinases.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

http://www.invivochem.com/cc-401-hcl.html
https://www.medchemexpress.com/cc-401.html
https://pubchem.ncbi.nlm.nih.gov/compound/10430360
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/jnk-inhibitor-cc-401
https://www.benchchem.com/product/b2653734?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2653734?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Target Value Notes Reference

Ki (Inhibitor

Constant)

JNK1, JNK2,

JNK3
25-50 nM

High-affinity

binding to all

JNK isoforms.

[3][4]

Selectivity

JNK vs. p38,

ERK, IKK2, PKC,

Lck, ZAP70

> 40-fold

Demonstrates

high specificity

for JNK over

other kinases.

[4]

Cellular Activity JNK Inhibition 1-5 µM

Effective

concentration for

specific JNK

inhibition in cell-

based assays.

[4]

Experimental Protocols
The following protocols are standard methodologies for evaluating the efficacy and specificity of

JNK inhibitors like CC-401.

In Vitro JNK Kinase Activity Assay
This assay directly measures the ability of CC-401 to inhibit the enzymatic activity of JNK.

Methodology:

Immunoprecipitation: Isolate JNK from cell lysates (e.g., from stress-activated cells) using a

JNK-specific antibody coupled to Protein A/G beads.[11][12]

Washing: Wash the immunoprecipitated complex multiple times with lysis buffer and then

with kinase assay buffer to remove non-specific proteins.[11]

Kinase Reaction: Resuspend the beads in kinase assay buffer containing a recombinant JNK

substrate (e.g., c-Jun or ATF2) and ATP.[11][12] Add varying concentrations of CC-401 or a

vehicle control (DMSO).
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Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes to allow for substrate

phosphorylation.[12][13]

Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

[12]

Detection: Analyze the phosphorylation of the substrate via Western blotting using a

phospho-specific antibody (e.g., anti-phospho-c-Jun).[11] Alternatively, luminescent assays

that measure ADP formation can be used for high-throughput screening.[13]
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Caption: Workflow for an in vitro JNK Kinase Assay.

Cell-Based Assay for JNK Pathway Inhibition
This assay confirms that CC-401 can inhibit JNK signaling within a cellular environment.
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Methodology:

Cell Culture: Plate cells (e.g., human tubular epithelial HK-2 cells or cancer cell lines like

HT29) and grow to desired confluency.[4]

Pre-treatment: Treat cells with various concentrations of CC-401 or vehicle control for 1-2

hours.

Stimulation: Induce JNK pathway activation by exposing cells to a stress stimulus, such as

sorbitol (osmotic stress) or UV radiation, for a short period (e.g., 30-60 minutes).[4]

Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them in a suitable buffer

containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a standard

method (e.g., BCA assay).

Western Blot Analysis: Separate equal amounts of protein from each sample by SDS-PAGE

and transfer to a membrane. Probe the membrane with primary antibodies against phospho-

c-Jun (to measure JNK activity), total c-Jun, phospho-JNK (to confirm JNK activation), and a

loading control (e.g., β-actin or GAPDH).[4]

Analysis: Quantify band intensities to determine the dose-dependent inhibition of c-Jun

phosphorylation by CC-401.[4]
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Caption: Workflow for a cell-based JNK inhibition assay.

Preclinical and Clinical Development Overview
CC-401 has been utilized in various preclinical models, demonstrating its therapeutic potential.

Studies have shown it can be hepatoprotective, play a role in mitigating renal fibrosis, and

sensitize hypoxic colon cancer cells to DNA-damaging agents.[4][14] Despite these promising

preclinical results, its clinical development has been limited.[14] A Phase 1 clinical trial of CC-

401 in patients with high-risk myeloid leukemia (NCT00126893) was initiated but later

terminated for reasons that have not been publicly disclosed.[3][14] Other JNK inhibitors from
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the same developer, such as CC-90001 (with a bias for JNK1), have since progressed to later-

stage clinical trials for conditions like idiopathic pulmonary fibrosis.[14][15][16]

Conclusion
CC-401 hydrochloride is a well-characterized, potent, and selective small-molecule inhibitor of

the JNK signaling pathway. Its high affinity for all JNK isoforms and its ATP-competitive

mechanism of action make it an invaluable research tool for dissecting the complex roles of

JNK in health and disease. While its own clinical progression has halted, the data generated

using CC-401 continues to inform the development of next-generation JNK inhibitors for a

range of therapeutic applications.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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